1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
1-(tert-Butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine is a silicon-protected heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a tert-butyldimethylsilyl (TBS) group at the 1-position. This modification enhances steric bulk and stability, making it valuable in synthetic organic chemistry as a protected intermediate. Key properties include:
- CAS Number: 183001-71-0
- Molecular Formula: C₁₃H₂₀N₂Si
- Molecular Weight: 232.4 g/mol
- Synthesis: Typically involves silylation of the pyrrolo[2,3-b]pyridine nitrogen using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions, analogous to methods described for methyl-substituted analogues (e.g., NaH/MeI in THF) .
The TBS group serves as a robust protecting group, resistant to acidic and basic conditions but cleavable via fluoride ions (e.g., TBAF), enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-7,9H,8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRSTJMKMMQQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of Pyrrolo[2,3-b]pyridine
The core approach to prepare this compound involves the selective silylation of the nitrogen atom at position 1 of the pyrrolo[2,3-b]pyridine ring. This is typically achieved by treating the free pyrrolo[2,3-b]pyridine with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine under anhydrous conditions. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the silicon atom, displacing chloride and forming the TBS-protected compound.
Typical conditions: Dry organic solvent (e.g., dichloromethane, DMF), room temperature to mild heating, inert atmosphere to prevent moisture interference.
-
$$
\text{Pyrrolo[2,3-b]pyridine} + \text{TBSCl} + \text{Base} \rightarrow \text{this compound}
$$
Protection and Functionalization Sequence
In complex syntheses, the TBS group serves as a protecting group for the nitrogen during subsequent functionalization steps, such as cross-coupling reactions or C–H activation. For example, the TBS-protected pyrrolo[2,3-b]pyridine can be further modified at other positions (e.g., C-3 or C-2) using palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling reactions, as the TBS group provides stability and prevents unwanted side reactions on the nitrogen.
Detailed Preparation Routes and Research Findings
Literature-Reported Synthetic Route (Based on Patent US20090233956A1)
The patent describes synthetic routes to various 1H-pyrrolo[2,3-b]pyridine derivatives, including TBS-protected analogs.
The TBS protection is introduced after initial formation of the pyrrolo[2,3-b]pyridine core.
Functional groups at other positions (R2, R3, R4) can be introduced before or after TBS protection depending on the synthetic strategy.
The patent emphasizes the use of TBS protection to facilitate selective reactions at other ring positions without interference from the nitrogen atom.
Cross-Coupling and Functionalization with TBS Protection (From Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines)
A key method involves starting from 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, which is a silyl-protected intermediate closely related to TBS protection.
The synthetic sequence uses chemoselective Suzuki–Miyaura cross-coupling at C-2, followed by Buchwald–Hartwig amination at C-4.
Masking of the nitrogen with silyl groups is essential to avoid side reactions during these palladium-catalyzed steps.
Deprotection of the silyl group is performed with trifluoroacetic acid (TFA) and a subsequent basic step to remove formaldehyde byproducts.
Prolonged acidic treatment can lead to side products such as tricyclic azaindoles, indicating the need for controlled reaction times and temperatures.
Alternative Silylation and Protection Strategies
The use of tert-butyldimethylsilyl groups as protecting groups for nitrogen in pyrrolo[2,3-b]pyridine derivatives is favored because of their stability under a variety of reaction conditions and ease of removal.
Other silyl protecting groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are sometimes used but TBS offers a good balance of steric bulk and stability.
The silylation step is generally performed on the free NH compound using TBSCl and a base such as imidazole in anhydrous solvents.
Experimental Data Summary
Additional Notes on Characterization and Stability
The TBS-protected pyrrolo[2,3-b]pyridine derivatives have been characterized by NMR spectroscopy, showing characteristic signals for the tert-butyl and dimethylsilyl groups.
Stability is generally high under neutral and basic conditions but the TBS group is labile under strong acid or fluoride ion sources.
The compound 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is an example of a silyl-protected pyrrolo[2,3-b]pyridine derivative used for further stannylation and cross-coupling reactions.
Chemical Reactions Analysis
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine has shown potential in drug development due to its ability to serve as a scaffold for creating biologically active compounds. Its derivatives have been investigated for their activity against various diseases.
- Anticancer Activity : Several studies have reported on derivatives of this compound exhibiting cytotoxic effects against cancer cell lines. For instance, modifications to the pyrrolo core have led to compounds with enhanced selectivity and potency against specific cancer types .
- Antiviral Properties : Research has indicated that certain derivatives may possess antiviral activity, making them candidates for further exploration in antiviral drug development .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its TBDMS group allows for selective deprotection under mild conditions, facilitating further functionalization.
- Building Block for Complex Molecules : The pyrrolo[2,3-b]pyridine framework can be used to synthesize various heterocyclic compounds which are valuable in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Derivatives
A study published in MDPI detailed the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from this compound. These derivatives showed significant activity against multiple cancer cell lines with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications on biological activity .
Case Study 2: Synthesis of Bioactive Heterocycles
Another research effort focused on using this compound as a precursor for synthesizing bioactive heterocycles. The TBDMS protection allowed for selective reactions leading to complex structures that demonstrated promising biological activities in preliminary assays .
Data Tables
| Application Area | Compound Derivative | Activity/Outcome |
|---|---|---|
| Medicinal Chemistry | 4-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | Cytotoxicity against cancer cell lines |
| Synthetic Organic Chemistry | Various heterocycles | Effective building blocks for complex syntheses |
Mechanism of Action
its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)
Acylated and Aryl-Substituted Analogues
- N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Substituents: Phenyl at C5, nicotinamide at C3. Applications: Potential bioactive scaffold with 99% purity; studied for receptor binding. Synthesis: Reduction of nitro intermediates followed by acylation with nicotinoyl chloride . Key Data: Yield 36%; HRMS [M+H]⁺ 315.1237 .
Protecting Group Strategies
Key Insight : The TBS group offers superior stability under acidic/basic conditions compared to SEM or Boc, making it preferable in multi-step syntheses requiring harsh reagents .
Reactivity in Cross-Coupling Reactions
- 1-(TBS)-5-(Pinacolboronate)-pyrrolo[2,3-b]pyridine Substituents: TBS at N1, boronate ester at C4. Applications: Suzuki-Miyaura coupling partner for biaryl synthesis.
Compared to bromo-substituted analogues (e.g., 20b), boronate esters enable direct cross-coupling without prior halogenation but require careful handling due to moisture sensitivity .
Physical Properties Comparison
Biological Activity
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS RN: 754214-38-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 203.31 g/mol. The presence of the tert-butyldimethylsilyl group enhances the compound's stability and solubility in organic solvents, which is advantageous for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and anticancer properties. Below is a summary of its biological activities based on available literature.
Antibacterial Activity
Studies have shown that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were reported as follows:
- Staphylococcus aureus : MIC = 50 µM
- Escherichia coli : MIC = 75 µM
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anticancer Properties
In vitro studies indicate that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. Notably, it has been shown to effectively inhibit CDK2 and CDK9 with IC50 values in the low micromolar range . This mechanism positions the compound as a potential candidate for cancer therapeutics.
Case Studies
A notable case study involved the evaluation of a series of pyrrolopyridine derivatives, including this compound. Researchers conducted structure-activity relationship (SAR) studies to identify modifications that enhance biological activity while maintaining favorable pharmacokinetic properties. The results demonstrated that specific substitutions on the pyridine ring significantly improved both potency and selectivity against cancer cell lines .
Q & A
Basic: What synthetic strategies are optimal for introducing functional groups at the 3-position of pyrrolo[2,3-b]pyridine scaffolds?
Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, are widely employed. The 3-iodo derivative or its ribose-protected precursor serves as a versatile intermediate for introducing substituents like ethyl, cyclohexyl, or aryl groups (e.g., 3,4-dimethoxyphenyl) using boronic acids or trifluoroborates . Catalytic hydrogenation can further reduce unsaturated derivatives (e.g., alkynyl or alkenyl intermediates) to yield saturated analogs. For example, 3-ethyl and 3-cyclohexyl derivatives were synthesized with yields dependent on reaction conditions and steric hindrance .
Advanced: How do structural modifications at C4 and the ribofuranose moiety impact antitrypanosomal activity?
Modifications at C4 (e.g., amino or halogen groups) and ribofuranose (e.g., deoxy or benzoyl-protected sugars) significantly influence activity against Trypanosoma cruzi. In Table 2 of referenced studies, 3-iodo-4-amino derivatives with deoxyribofuranosyl groups showed IC₅₀ values <1 µM, attributed to enhanced cellular uptake and metabolic stability. Conversely, bulky substituents (e.g., tri-O-benzoyl protection) reduced activity due to steric interference with target binding . Structure-activity relationship (SAR) studies highlight the necessity of balancing lipophilicity and hydrogen-bonding capacity for optimal efficacy .
Basic: What analytical techniques validate the structural integrity of pyrrolo[2,3-b]pyridine derivatives?
Combined use of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical. For instance, 3-iodo-4-amino-N1-(2’-deoxy-β-D-ribofuranosyl)-pyrrolo[2,3-b]pyridine (32) was confirmed via NMR δ values (e.g., 1H NMR: 2.13–2.36 ppm for CH₂ groups) and HRMS (experimental m/z 376.0156 vs. calculated 376.0153) . Melting point analysis (e.g., 206–207°C for 32) further corroborates purity .
Advanced: How can contradictory biological activity data arising from substituent variations be resolved?
Discrepancies often stem from differences in cellular permeability, target engagement, or metabolic stability. For example, 3-phenyl derivatives exhibited potent kinase inhibition (IC₅₀ <10 nM) in enzyme assays but reduced cellular activity due to poor solubility. Mitigation strategies include:
- Introducing polar groups (e.g., hydroxyl or amine) to improve solubility.
- Using prodrug approaches (e.g., acetyl protection) for enhanced bioavailability.
- Validating target engagement via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
Basic: What methods are used to evaluate in vitro antitrypanosomal activity?
Standard assays involve incubating compounds with T. cruzi amastigotes in mammalian host cells (e.g., Vero or THP-1 cells). Activity is quantified via:
- Luminescence-based viability assays (e.g., ATP detection).
- Microscopy to count intracellular parasites.
- EC₅₀ values calculated using dose-response curves, with benznidazole as a positive control .
Advanced: How does the 1-(tert-butyldimethylsilyl) group influence stability and reactivity?
The tert-butyldimethylsilyl (TBS) group enhances:
- Thermal stability : Protects reactive NH groups during high-temperature reactions (e.g., cross-coupling at 105°C).
- Solubility : Reduces aggregation in polar solvents, critical for NMR characterization.
- Selectivity : Directs functionalization to specific positions (e.g., C3 over N1) by steric shielding . Removal under mild conditions (e.g., TBAF) restores NH functionality for downstream modifications .
Basic: What are common pitfalls in achieving high yields during nucleoside coupling?
Key challenges include:
- Glycosylation regioselectivity : Protecting group strategies (e.g., benzoyl for ribose hydroxyls) prevent undesired O- or N-glycosylation.
- Anomer formation : Use of β-D-ribofuranosyl donors ensures stereochemical fidelity, validated by NOESY correlations .
- Purification : Column chromatography (e.g., 0–10% MeOH/DCM gradients) resolves nucleoside isomers, though yields may drop to 21–50% due to step complexity .
Advanced: What in vivo models assess efficacy against Chagas disease, and how are results interpreted?
The acute Chagas mouse model involves infecting BALB/c mice with T. cruzi (Tulahuen strain) and administering compounds orally or intraperitoneally. Metrics include:
- Parasitemia reduction : Quantified via blood smears or qPCR.
- Survival rates : Compared to untreated controls.
- Tissue burden : PCR analysis of heart or liver biopsies.
A lead compound (e.g., 32) reduced parasitemia by >90% at 10 mg/kg/day, but toxicity (e.g., liver enzymes) must be monitored .
Basic: How are substituent effects on kinase selectivity rationalized?
Substituent size and electronic properties dictate selectivity. For example:
- Small hydrophobic groups (e.g., methyl) favor FAK inhibition by fitting into the ATP-binding pocket.
- Bulky groups (e.g., 3,4-dimethoxyphenyl) enhance selectivity for BTK over VEGFR2 due to steric clashes.
Crystallography (e.g., PDB 4KT3) reveals that pyrrolo[2,3-b]pyridine induces a helical DFG-loop conformation in FAK, a rare binding mode .
Advanced: How can synergistic effects with clinical drugs be exploited in cancer therapy?
Combining pyrrolo[2,3-b]pyridine derivatives (e.g., 3f) with paclitaxel synergistically reduces tumor volume in peritoneal mesothelioma xenografts (75% inhibition vs. 58% monotherapy). Mechanisms include:
- Cell cycle arrest : CDK1 inhibition enhances paclitaxel-induced mitotic blockage.
- Apoptosis : Downregulation of survivin and caspase-3 activation . Dose escalation studies and PK/PD modeling are critical to minimize toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
